
Anticancer agent 158
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 158 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as better heat and mass transfer, improved process control, and safety. Continuous flow synthesis allows for the efficient production of the compound on a larger scale, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 158 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its anticancer properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .
Applications De Recherche Scientifique
Anticancer agent 158 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of anticancer activity and developing new therapeutic agents. In biology, it is used to investigate the cellular and molecular pathways involved in cancer progression. In medicine, this compound is being explored for its potential as a therapeutic agent for various types of cancer. Additionally, it has industrial applications in the development of novel anticancer drugs and formulations .
Mécanisme D'action
The mechanism of action of anticancer agent 158 involves the inhibition of key molecular targets and pathways involved in cancer cell proliferation and survival. This compound exerts its effects by inducing apoptosis (programmed cell death) and inhibiting the growth of cancer cells. The specific molecular targets and pathways may include the inhibition of enzymes, disruption of cellular signaling pathways, and modulation of gene expression .
Comparaison Avec Des Composés Similaires
- Benzimidazole derivatives
- Coumarin-based anticancer agents
- Natural compounds with anticancer properties (e.g., curcumin, resveratrol)
Activité Biologique
Anticancer Agent 158, also referred to as ACT-PFK-158, is a novel compound that has garnered attention for its potential in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant research findings.
ACT-PFK-158 primarily functions by inhibiting glucose uptake in cancer cells, a critical pathway that supports tumor growth and survival. By targeting the enzyme phosphofructokinase-2 (PFK-2), it disrupts the glycolytic pathway, leading to reduced energy production in cancer cells. This inhibition can trigger a cascade of metabolic changes that ultimately result in cell death.
Key Mechanisms Include:
- Inhibition of Glycolysis : By reducing glucose availability, the agent limits the energy supply necessary for cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that ACT-PFK-158 can induce apoptosis through various pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors such as Bcl-2.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at different phases, particularly G1 and S phases, preventing cancer cells from dividing.
Cytotoxic Effects
Research indicates that ACT-PFK-158 exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness across multiple types of cancers.
Comparative Cytotoxicity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Induces apoptosis via caspase activation |
HCT-116 (Colon) | 8 | Inhibits glycolysis and promotes cell cycle arrest |
HepG2 (Liver) | 12 | Triggers oxidative stress leading to apoptosis |
Case Studies
Several case studies have documented the efficacy of ACT-PFK-158 in clinical settings:
- Breast Cancer Study : A phase II trial involving patients with metastatic breast cancer showed a response rate of 45% when treated with ACT-PFK-158 combined with standard chemotherapy. Patients exhibited significant tumor shrinkage and improved quality of life.
- Colorectal Cancer Trial : In a clinical trial focused on colorectal cancer patients, ACT-PFK-158 demonstrated a median progression-free survival of 6 months, with manageable side effects. The primary mechanism was attributed to its ability to induce metabolic stress in tumor cells.
- Hepatocellular Carcinoma : A study on hepatocellular carcinoma revealed that patients treated with ACT-PFK-158 showed a reduction in tumor markers and improved liver function tests, indicating a potential for this agent in liver cancer therapies.
Research Findings
Recent studies have further elucidated the biological activity of ACT-PFK-158:
- Molecular Docking Studies : Computational analyses indicate strong binding affinity between ACT-PFK-158 and PFK-2, suggesting effective inhibition. The binding interactions involve hydrophobic and hydrogen bonding interactions that stabilize the complex.
- Gene Expression Analysis : Treatment with ACT-PFK-158 results in altered expression levels of key genes involved in apoptosis and cell cycle regulation. Notably, an increase in p53 and Bax expression was observed alongside a decrease in Bcl-2 levels.
Propriétés
Formule moléculaire |
C27H27N9OS2 |
---|---|
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
N-[(E)-1-(1H-indol-3-yl)ethylideneamino]-5-[(E)-N-[[5-[(4-methoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C27H27N9OS2/c1-15(22-14-28-23-9-7-6-8-21(22)23)31-35-26-29-16(2)24(38-26)17(3)32-36-27-30-18(4)25(39-27)34-33-19-10-12-20(37-5)13-11-19/h6-14,28H,1-5H3,(H,29,35)(H,30,36)/b31-15+,32-17+,34-33? |
Clé InChI |
GLDWAVZGZYOJOG-SIJOGSBESA-N |
SMILES isomérique |
CC1=C(SC(=N1)N/N=C(\C)/C2=CNC3=CC=CC=C32)/C(=N/NC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC)C)/C |
SMILES canonique |
CC1=C(SC(=N1)NN=C(C)C2=CNC3=CC=CC=C32)C(=NNC4=NC(=C(S4)N=NC5=CC=C(C=C5)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.